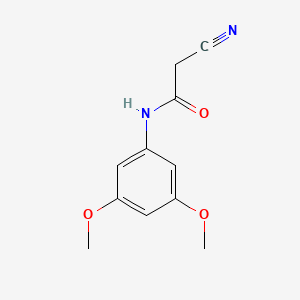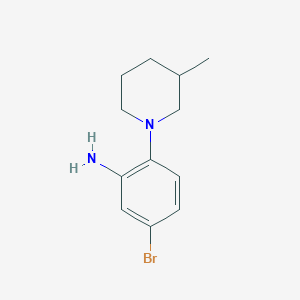
4-Bromophenyl-2'-naphthyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromophenyl-2'-naphthyl ketone (4-BP2NK) is a synthetic organic compound that has seen a wide range of applications in scientific research. It is a highly reactive molecule, making it an ideal candidate for a variety of chemical reactions, including those of biological and medicinal interest. 4-BP2NK is a versatile molecule that has been used in a variety of biochemical and physiological studies, as well as in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
4-Bromophenyl-2'-naphthyl ketone has been utilized in various synthesis and chemical reaction studies, demonstrating its versatility in organic synthesis. The compound has been involved in reactions such as the Reformatsky reaction, leading to the synthesis of complex ketones and alkenes. For instance, its use in the synthesis of 7-(2-bromophenyl)-perinaphthenone highlights its role in constructing intricate molecular structures through lithium aluminium hydride treatment under mild conditions, showcasing unexpected pathways like simultaneous reduction of nuclear bromine and hydrogenolysis of the oxygen function (Parkrashi & Tarbell, 1962). Additionally, water-mediated Diels-Alder reactions have been employed for the synthesis of certain methanones, where the compound served as a precursor in an environmentally friendly procedure, further contributing to antimicrobial and antioxidant research (Thirunarayanan, 2017).
Catalysis and Material Science
In the field of catalysis and material science, this compound's derivatives have been explored for their potential in facilitating various catalytic processes. For example, research involving palladium-catalyzed regioselective arylations has highlighted the utility of related compounds in organic synthesis, underscoring their significance in creating bi- and terphenyl structures through selective activations (Satoh et al., 1998). This area of study demonstrates the compound's contribution to advancing methodologies for complex molecular constructions.
Green Chemistry Applications
The application of this compound in green chemistry is noteworthy, particularly in the synthesis of chalcones under solvent-free conditions using silica-sulfuric acid. This approach not only emphasizes the high yields and reusability of the catalyst but also aligns with the principles of sustainable and environmentally friendly chemistry. Such studies showcase the compound's role in promoting greener synthetic routes without compromising efficiency or yield (Thirunarayanan & Vanangamudi, 2006).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for “4-Bromophenyl-2’-naphthyl ketone” were not found, similar compounds containing a bromophenyl group have shown promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens . This suggests that “4-Bromophenyl-2’-naphthyl ketone” could also have potential applications in the field of medicinal chemistry.
Eigenschaften
IUPAC Name |
(4-bromophenyl)-naphthalen-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrO/c18-16-9-7-13(8-10-16)17(19)15-6-5-12-3-1-2-4-14(12)11-15/h1-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYONPWJLGOFGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901281339 |
Source


|
| Record name | (4-Bromophenyl)-2-naphthalenylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901281339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
760192-88-9 |
Source


|
| Record name | (4-Bromophenyl)-2-naphthalenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=760192-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromophenyl)-2-naphthalenylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901281339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-5-[4-(trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B1292144.png)



![5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1292164.png)







